Methyl 5-cyano-2-hydroxy-3-nitrobenzoate
Description
Methyl 5-cyano-2-hydroxy-3-nitrobenzoate is a substituted benzoate ester characterized by a nitro group at position 3, a hydroxyl group at position 2, and a cyano substituent at position 5 of the aromatic ring. Its molecular structure (C$9$H$6$N$2$O$5$) integrates electron-withdrawing groups (nitro and cyano) and a hydroxyl group, rendering it reactive in nucleophilic and electrophilic substitution reactions. This compound is of interest in pharmaceutical and materials chemistry, particularly in synthesizing intermediates for bioactive molecules or polymers. Its physical properties, such as solubility in polar aprotic solvents and moderate thermal stability, are influenced by the interplay of its substituents .
Properties
CAS No. |
1093397-35-3 |
|---|---|
Molecular Formula |
C9H6N2O5 |
Molecular Weight |
222.15 g/mol |
IUPAC Name |
methyl 5-cyano-2-hydroxy-3-nitrobenzoate |
InChI |
InChI=1S/C9H6N2O5/c1-16-9(13)6-2-5(4-10)3-7(8(6)12)11(14)15/h2-3,12H,1H3 |
InChI Key |
PJVUTDAPVOXVQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
| Compound | Substituents (Positions) | logP* | Melting Point (°C) | Reactivity in NAS (Relative Rate) |
|---|---|---|---|---|
| This compound | 2-OH, 3-NO$_2$, 5-CN | 1.2 | 148–152 | 1.00 (Reference) |
| Methyl 5-chloro-2-hydroxy-3-nitrobenzoate | 2-OH, 3-NO$_2$, 5-Cl | 1.8 | 135–138 | 0.65 |
| Methyl 4-chloro-3-methoxy-5-nitrobenzoate | 3-OCH$3$, 4-Cl, 5-NO$2$ | 2.3 | 162–165 | 0.20 |
*Predicted using the M06-2X density functional for solvation free energies .
Research Findings and Trends
- Synthetic Routes: Cyano-substituted derivatives require nitrile installation via Rosenmund–von Braun or nucleophilic cyanation, whereas chloro analogs are synthesized via direct chlorination .
- Computational Insights: M06-2X functional studies indicate that the cyano group in this compound lowers the LUMO energy by 0.8 eV compared to chloro analogs, enhancing electrophilicity .
- Stability Challenges : The hydroxyl group in the target compound necessitates protection (e.g., silylation) under basic conditions, unlike methoxy-substituted analogs .
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